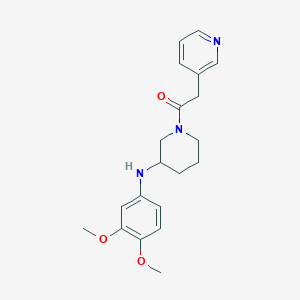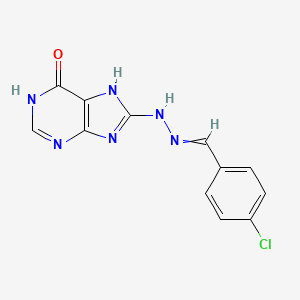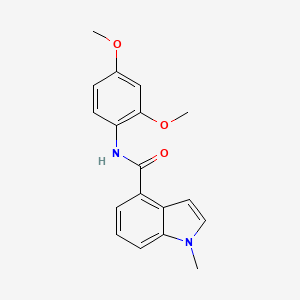
N-(3,4-dimethoxyphenyl)-1-(3-pyridinylacetyl)-3-piperidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethoxyphenyl)-1-(3-pyridinylacetyl)-3-piperidinamine, also known as DPA-714, is a novel radioligand that has gained significant attention in the field of neuroscience research. This compound belongs to the family of translocator protein (TSPO) ligands and is used to study the role of TSPO in various neurological disorders.
作用機序
N-(3,4-dimethoxyphenyl)-1-(3-pyridinylacetyl)-3-piperidinamine binds to TSPO, which is located on the outer mitochondrial membrane of cells. TSPO plays a key role in regulating mitochondrial function and is involved in various cellular processes such as steroidogenesis, apoptosis, and immune response. The binding of this compound to TSPO modulates its activity, leading to changes in mitochondrial function and cellular metabolism. The exact mechanism of action of this compound is still under investigation, but it is believed to involve the regulation of mitochondrial permeability transition pore (mPTP) opening and the modulation of mitochondrial calcium homeostasis.
Biochemical and Physiological Effects:
The binding of this compound to TSPO has been shown to have various biochemical and physiological effects. This compound has been shown to modulate the expression of pro-inflammatory cytokines and chemokines, reduce oxidative stress, and promote neuroprotection. Additionally, this compound has been shown to improve mitochondrial function and increase ATP production. These effects make this compound a promising candidate for the treatment of various neurological disorders.
実験室実験の利点と制限
One of the main advantages of using N-(3,4-dimethoxyphenyl)-1-(3-pyridinylacetyl)-3-piperidinamine in lab experiments is its high affinity and specificity for TSPO. This allows researchers to accurately quantify the expression of TSPO in vivo using PET imaging. Additionally, this compound has been shown to have minimal toxicity and is well-tolerated in animal models. However, there are some limitations to using this compound in lab experiments. One limitation is its short half-life, which requires frequent dosing to maintain sufficient levels of the compound in vivo. Additionally, this compound is a radioligand, which requires specialized equipment and expertise to handle and use safely.
将来の方向性
There are several future directions for the use of N-(3,4-dimethoxyphenyl)-1-(3-pyridinylacetyl)-3-piperidinamine in neuroscience research. One direction is the development of new TSPO ligands with improved pharmacokinetic properties and increased specificity for TSPO. Another direction is the investigation of the role of TSPO in various neurological disorders and the development of new therapies targeting TSPO. Additionally, the use of this compound in combination with other imaging techniques such as Magnetic Resonance Imaging (MRI) and Optical Imaging could provide new insights into the pathophysiology of neurological disorders.
合成法
The synthesis of N-(3,4-dimethoxyphenyl)-1-(3-pyridinylacetyl)-3-piperidinamine involves a multistep process, starting with the reaction of 3,4-dimethoxybenzaldehyde with 3-pyridinylacetic acid to form 3-(3-pyridinyl)acrylaldehyde. This intermediate is then reacted with piperidine to form the final product, this compound. The synthesis of this compound has been optimized to ensure high purity and yield.
科学的研究の応用
N-(3,4-dimethoxyphenyl)-1-(3-pyridinylacetyl)-3-piperidinamine is primarily used as a radioligand to study the expression and function of TSPO in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. TSPO is a mitochondrial protein that is upregulated in response to neuroinflammation and oxidative stress. This compound binds to TSPO with high affinity and specificity, allowing researchers to visualize and quantify the expression of TSPO in vivo using Positron Emission Tomography (PET) imaging.
特性
IUPAC Name |
1-[3-(3,4-dimethoxyanilino)piperidin-1-yl]-2-pyridin-3-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-25-18-8-7-16(12-19(18)26-2)22-17-6-4-10-23(14-17)20(24)11-15-5-3-9-21-13-15/h3,5,7-9,12-13,17,22H,4,6,10-11,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFHXDLSNONGSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2CCCN(C2)C(=O)CC3=CN=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2,3-dimethoxyphenyl)-3-methyl-1-[6-(1-piperidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6082687.png)

![1-(3-bromophenyl)-5-[(2-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6082713.png)
![(3,4-dimethoxyphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6082720.png)
![3-{[2-(2-methoxyethyl)-1-piperidinyl]carbonyl}-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B6082721.png)
![4-tert-butyl-N'-[1-(2,4-dihydroxyphenyl)ethylidene]benzohydrazide](/img/structure/B6082726.png)

![1-[3-(1,3-benzodioxol-5-yl)propanoyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-piperidinamine](/img/structure/B6082734.png)
![5-amino-4-(4,5-dimethyl-1,3-thiazol-2-yl)-1-[2-(2-thienyl)ethyl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B6082745.png)
![2-({[2-(4-isobutyryl-1-piperazinyl)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6082751.png)
![2-(1-adamantyl)-N-methyl-N-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}ethanamine](/img/structure/B6082758.png)

![2-{4-[(6-chloro-2H-chromen-3-yl)methyl]-1-cyclohexyl-2-piperazinyl}ethanol](/img/structure/B6082765.png)
![4-[4-({[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}methyl)phenyl]-2-methyl-3-butyn-2-ol](/img/structure/B6082769.png)